molecular formula C13H13N3 B3033694 2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile CAS No. 1134604-48-0

2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile

Cat. No.: B3033694
CAS No.: 1134604-48-0
M. Wt: 211.26 g/mol
InChI Key: YZWYKQXTNJOCMO-UHFFFAOYSA-N
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Description

2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile is a useful research compound. Its molecular formula is C13H13N3 and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

Crystallographic and Structural Studies

  • Crystal Structure Analysis : The compound has been utilized in crystallography, demonstrating specific molecular interactions and structural stability, as seen in the study by Xiao and Zhao (2009) where the interplanar angle and intramolecular interactions of a similar compound were analyzed, providing insights into molecular conformations and stability (Xiao & Zhao, 2009).

Synthesis and Ligand Formation

  • Complex Formation with Metals : This compound is significant in forming complexes with metals like platinum and palladium. For instance, Budzisz et al. (2004) researched synthesizing pyrazole ligands and their complexes with platinum(II) and palladium(II), highlighting the compound's potential in coordination chemistry and metal complex formation (Budzisz et al., 2004).

Biochemical and Pharmaceutical Applications

  • Bioanalytical Applications : A study by Rozze and Fray (2009) on the preparation of deuterated versions of a similar compound for use as a bioanalytical standard in clinical trials illustrates its application in pharmaceutical research and drug development (Rozze & Fray, 2009).

Synthesis of Novel Derivatives

  • Derivative Synthesis for Antibacterial Activities : Asiri and Khan (2010) demonstrated the synthesis of novel Schiff bases containing the pyrazole structure, showing antibacterial activities, which suggests its potential in synthesizing new compounds with biological activities (Asiri & Khan, 2010).

Chemical and Electrophysical Properties

  • Analysis of Electrophysical Properties : The compound has been studied for its electrophysical properties, including DFT studies, to understand its reactivity and potential as a corrosion inhibitor, as explored by Wang et al. (2006) in their analysis of bipyrazole derivatives (Wang et al., 2006).

Safety and Hazards

The safety and hazards associated with pyrazole derivatives depend on their specific structure and properties. Some pyrazole derivatives may be harmful if swallowed or inhaled, and may cause skin or eye irritation .

Future Directions

Future research on pyrazole derivatives could focus on further elucidating their mechanisms of action, developing more efficient synthesis methods, and exploring their potential applications in various fields, including medicine and materials science .

Properties

IUPAC Name

2-[(3,5-dimethylpyrazol-1-yl)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3/c1-10-7-11(2)16(15-10)9-13-6-4-3-5-12(13)8-14/h3-7H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWYKQXTNJOCMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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